molecular formula C14H9ClN2O2 B1305590 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one CAS No. 74769-78-1

1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one

Cat. No.: B1305590
CAS No.: 74769-78-1
M. Wt: 272.68 g/mol
InChI Key: UKPYVXFBLXMUAO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core substituted with a 4-chlorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one typically involves the condensation of 4-chloroaniline with glyoxal, followed by cyclization and subsequent hydroxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The quinoxaline ring can be reduced under specific conditions.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 1-(4-Chlorophenyl)-3-oxo-1,2-dihydroquinoxalin-2-one.

    Reduction: Formation of 1-(4-Chlorophenyl)-3-hydroxy-1,2,3,4-tetrahydroquinoxaline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-oxo-1,2-dihydroquinoxalin-2-one
  • 1-(4-Chlorophenyl)-3-hydroxy-1,2,3,4-tetrahydroquinoxaline
  • 1-(4-Chlorophenyl)-3-amino-1,2-dihydroquinoxalin-2-one

Uniqueness: 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a 4-chlorophenyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one (CAS Number: 74769-78-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a quinoxaline core with a hydroxyl group and a 4-chlorophenyl substituent, contributing to its unique chemical properties and biological effects, including anti-inflammatory and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C14H9ClN2O2C_{14}H_{9}ClN_{2}O_{2}, with a molecular weight of 272.69 g/mol. The compound's structure can be represented as follows:

SMILES OC1=NC2=CC=CC=C2N(C2=CC=C(Cl)C=C2)C1=O\text{SMILES }OC1=NC2=CC=CC=C2N(C2=CC=C(Cl)C=C2)C1=O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit enzyme activity by binding to active sites or modulating receptor functions through interactions with binding sites. This mechanism underlies its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating mitochondrial pathways and caspase cascades. For instance, it has been demonstrated to have a cytotoxic effect on non-small cell lung cancer cells (A549), with IC50 values suggesting potent inhibitory activity against these cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
1-(4-Chlorophenyl)-3-oxo-1,2-dihydroquinoxalin-2-oneQuinoxaline derivativeAnticancer activity
1-(4-Chlorophenyl)-3-amino-1,2-dihydroquinoxalin-2-oneQuinoxaline derivativeAntimicrobial properties
4(1H)-QuinolinoneQuinolone derivativeBroad-spectrum antimicrobial activity

This table highlights that while there are other compounds within the quinoxaline family exhibiting biological activities, the specific combination of functional groups in this compound contributes to its distinct biological profile.

Study on Anticancer Efficacy

In a recent study involving the evaluation of various quinoxaline derivatives, this compound was tested against A549 lung cancer cells. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways. The study reported an IC50 value of approximately 3.14 µM, significantly lower than that of standard chemotherapeutics like 5-fluorouracil .

In Vivo Studies

In vivo studies are essential to validate the efficacy observed in vitro. Preliminary animal studies have suggested that administration of this compound leads to reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.

Properties

IUPAC Name

4-(4-chlorophenyl)-1H-quinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)16-13(18)14(17)19/h1-8H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPYVXFBLXMUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=O)N2C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379460
Record name 1-(4-Chlorophenyl)-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74769-78-1
Record name 1-(4-Chlorophenyl)-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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